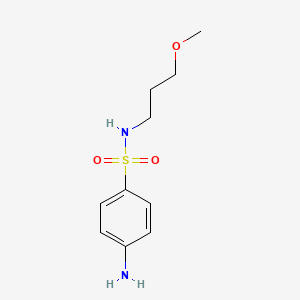

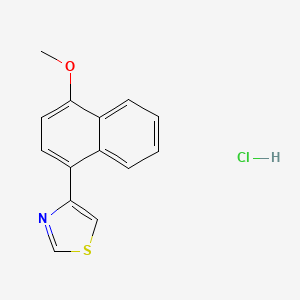

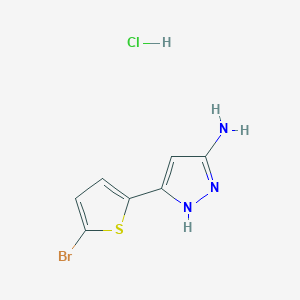

![molecular formula C13H14BrN5 B1286131 5-Brom-3-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amin CAS No. 893612-17-4](/img/structure/B1286131.png)

5-Brom-3-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amin

Übersicht

Beschreibung

5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine is a heterocyclic compound that features a pyrazine ring substituted with a bromine atom and a pyrrolidinyl-pyridine moiety

Wissenschaftliche Forschungsanwendungen

5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or oncological pathways.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

Mode of Action

It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of various diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .

Biochemical Pathways

Pyrrolidine derivatives have been reported to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The presence of the pyrrolidine ring could potentially influence these properties, as it is known to contribute to the structural diversity of drug candidates .

Biochemische Analyse

Biochemical Properties

5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to specific protein kinases, thereby modulating their activity. This interaction can lead to changes in phosphorylation states of target proteins, affecting downstream signaling pathways . Additionally, this compound can inhibit certain enzymes, such as proteases, by binding to their active sites and preventing substrate access .

Cellular Effects

The effects of 5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to activate the MAPK/ERK pathway, leading to increased cell proliferation and survival . It also affects gene expression by modulating transcription factors, resulting in altered expression of genes involved in cell cycle regulation and apoptosis . Furthermore, 5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, 5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine exerts its effects through various mechanisms. It binds to specific biomolecules, such as protein kinases and transcription factors, altering their activity and function . This binding can result in enzyme inhibition or activation, depending on the target molecule. For instance, the compound can inhibit proteases by occupying their active sites, preventing substrate cleavage . Additionally, it can activate protein kinases by inducing conformational changes that enhance their catalytic activity . These molecular interactions ultimately lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of 5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine can vary over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to gradual degradation, reducing its efficacy . In in vitro and in vivo studies, the long-term effects of 5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine include sustained activation of signaling pathways and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine vary with different dosages in animal models. At low doses, the compound can effectively modulate target enzymes and signaling pathways without causing significant toxicity . At higher doses, it can induce toxic effects, such as liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical and cellular effects . It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies .

Metabolic Pathways

5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, the compound can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered energy production and metabolite accumulation . Additionally, it can modulate the activity of enzymes involved in lipid metabolism, affecting lipid synthesis and degradation . These interactions highlight the compound’s role in regulating cellular metabolism .

Transport and Distribution

The transport and distribution of 5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its intracellular accumulation . Once inside the cell, it can bind to cytoplasmic and nuclear proteins, influencing its localization and function . The distribution of the compound within tissues depends on factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of 5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . For instance, nuclear localization signals (NLS) can direct the compound to the nucleus, where it can modulate gene expression by interacting with transcription factors . Similarly, mitochondrial targeting signals (MTS) can direct the compound to mitochondria, affecting mitochondrial function and energy production . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-bromopyrazine and 3-pyridylpyrrolidine.

Coupling Reaction: The key step involves a coupling reaction between 2-amino-5-bromopyrazine and 3-pyridylpyrrolidine. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig coupling.

Reaction Conditions: Typical conditions for these reactions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as dimethylformamide or toluene). The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-120°C).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as catalyst loading, reaction time, and temperature, would be necessary to ensure high yield and purity. Additionally, continuous flow reactors might be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine and pyridine moieties.

Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., dimethyl sulfoxide).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an aminopyrazine derivative.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-5-bromopyrazine: Shares the pyrazine core and bromine substitution but lacks the pyrrolidinyl-pyridine moiety.

3-Pyridylpyrrolidine: Contains the pyrrolidine and pyridine rings but lacks the pyrazine core.

5-Bromo-2-(pyridin-2-yl)pyrimidine: Similar in having a bromine-substituted heterocycle with a pyridine moiety.

Uniqueness

5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine is unique due to its combination of a bromine-substituted pyrazine ring with a pyrrolidinyl-pyridine moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Eigenschaften

IUPAC Name |

5-bromo-3-(2-pyridin-3-ylpyrrolidin-1-yl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN5/c14-11-8-17-12(15)13(18-11)19-6-2-4-10(19)9-3-1-5-16-7-9/h1,3,5,7-8,10H,2,4,6H2,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMSYRLBCVDSCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC(=CN=C2N)Br)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587509 | |

| Record name | 5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893612-17-4 | |

| Record name | 5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

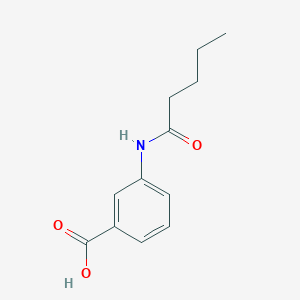

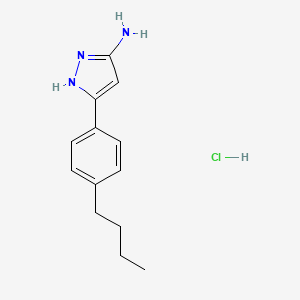

![3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1286050.png)

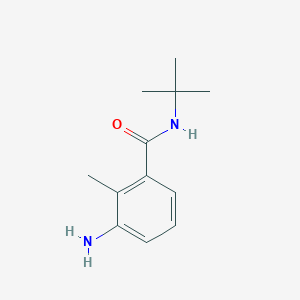

![3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1286051.png)